3-bromo-N-methyl-5-(trifluoromethyl)aniline

Overview

Description

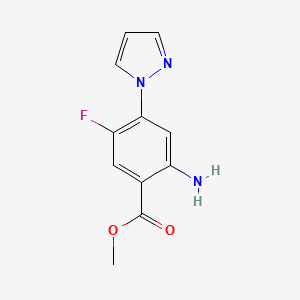

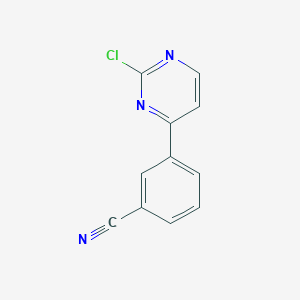

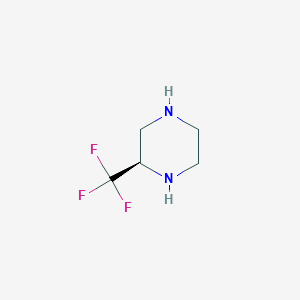

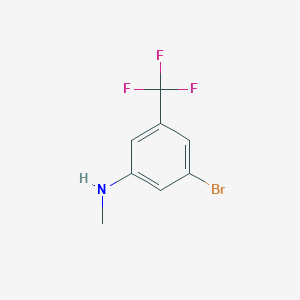

“3-bromo-N-methyl-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H5BrF3N . It is also known by other names such as 3-Amino-5-bromobenzotrifluoride . The average mass of this compound is 240.020 Da .

Molecular Structure Analysis

The molecular structure of “3-bromo-N-methyl-5-(trifluoromethyl)aniline” consists of a benzene ring substituted with a bromine atom, a trifluoromethyl group, and an aniline group . The exact mass of this compound is 238.955734 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-N-methyl-5-(trifluoromethyl)aniline” include its molecular formula (C7H5BrF3N), average mass (240.020 Da), and monoisotopic mass (238.955734 Da) .Scientific Research Applications

Pharmaceutical Impurity Profiling

This compound has been used in the identification and structural characterization of unknown impurities in pharmaceuticals . The process involves the use of liquid chromatography (LC) – solid-phase extraction (SPE) / nuclear magnetic resonance (NMR) methodology . This method allows for rapid impurity profiling, which is crucial in the drug development process .

Synthetic Organic Chemistry

“3-bromo-N-methyl-5-(trifluoromethyl)aniline” is used as a building block in synthetic organic chemistry . It is often used in the synthesis of more complex molecules due to its unique structure and reactivity .

Drug Potency Enhancement

The trifluoromethyl group (-CF3) in the molecule can enhance drug potency . This is achieved by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Inhibitor Synthesis

Similar compounds, such as “2-Bromo-5-(trifluoromethyl)aniline”, have been used in the synthesis and biochemical evaluation of inhibitors of hepatitis C virus (HCV) NS3 protease . This suggests that “3-bromo-N-methyl-5-(trifluoromethyl)aniline” could potentially be used in similar applications.

Preparation of Brominated Trifluoromethylbenzenes

“4-Bromo-3-(trifluoromethyl)aniline” has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . This indicates that “3-bromo-N-methyl-5-(trifluoromethyl)aniline” could be used in similar synthetic routes to prepare other brominated trifluoromethylbenzenes.

Material Safety and Handling

Understanding the properties of “3-bromo-N-methyl-5-(trifluoromethyl)aniline” is crucial for safe handling and storage . For instance, it has a boiling point of 223°C, a flash point of 107°C, and a specific gravity of 1.72 at 20°C . This information is important for researchers and scientists who work with this compound in the lab.

Safety and Hazards

The safety data sheet for “3-bromo-N-methyl-5-(trifluoromethyl)aniline” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with enzymes such as reverse transcriptase and the sphingosine-1-phosphate receptor . These targets play crucial roles in various biological processes, including viral replication and cellular signaling.

Mode of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Action Environment

The action of 3-bromo-N-methyl-5-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be influenced by exceptionally mild and functional group tolerant reaction conditions . The stability and efficacy of the compound could also be affected by factors such as temperature , pH, and the presence of other substances in the environment.

properties

IUPAC Name |

3-bromo-N-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMOGZRZCKKEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-methyl-5-(trifluoromethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.